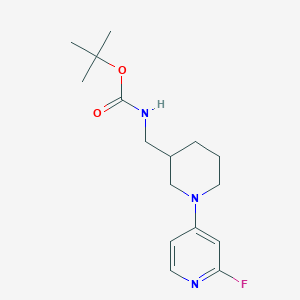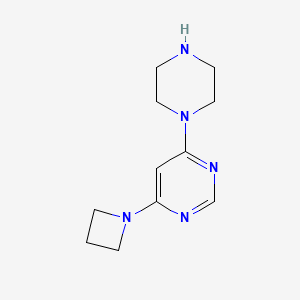
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione is a cyclic compound derived from the pyrimidine family. It is a colorless, crystalline solid that is insoluble in water and soluble in ethanol and chloroform. It is commonly used in scientific research due to its ability to act as a reagent in a variety of synthetic reactions.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activities and SARs
Pyrimidine derivatives are noted for their significant pharmacological effects, which include anti-inflammatory activities. These compounds inhibit the expression and activities of critical inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This broad-spectrum anti-inflammatory action makes pyrimidine derivatives, including structures similar to "6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione," valuable for pharmaceutical applications. The detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimized toxicity (Rashid et al., 2021).
Synthetic Pathways and Catalysis
The synthesis of pyrimidine and its derivatives, including pyranopyrimidine scaffolds, is crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts play a significant role in the synthesis of these compounds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and solvent-free conditions. This highlights the versatile and innovative approaches to developing pyrimidine-based compounds with potential pharmaceutical applications (Parmar et al., 2023).
Medicinal Perspectives and Alzheimer's Disease
Pyrimidine derivatives are explored for their potential as anti-Alzheimer's agents due to their structural diversity and the ability to interact with various biological targets. The SAR studies of these compounds offer insights into their pharmacological advancements, emphasizing the need for further research to understand their role in treating or managing Alzheimer's disease (Das et al., 2021).
Optical Sensors and Biological Activity
Pyrimidine derivatives are also significant in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their varied biological and medicinal applications further accentuate the importance of these compounds in scientific research (Jindal & Kaur, 2021).
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It is known that pyrimidine derivatives generally function by suppressing the activity of certain enzymes, such as cyclooxygenase-1 and cyclooxygenase-2, thereby reducing the generation of certain inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to inhibit the production of prostaglandin e2 and nitric oxide, key mediators in inflammatory pathways .
Result of Action
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
6-(cyclohexylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAVJUCTSFXXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



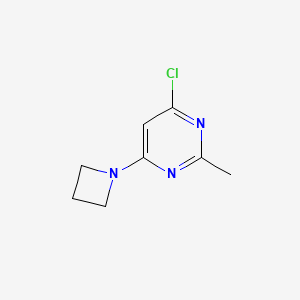
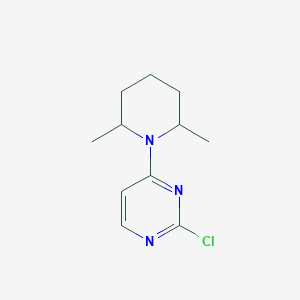

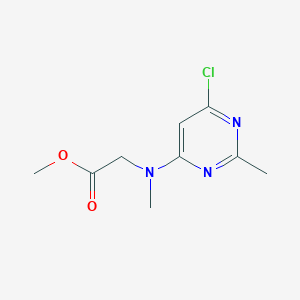
![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1479210.png)
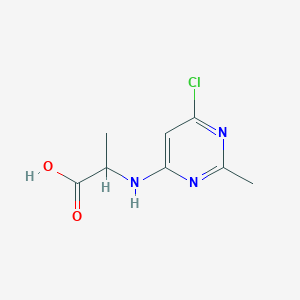
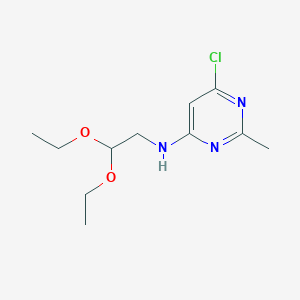
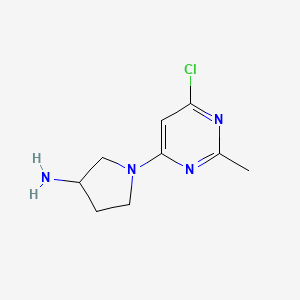
![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)
![1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1479221.png)
